N-phenylpyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

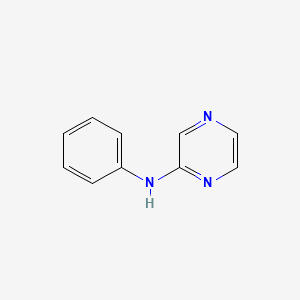

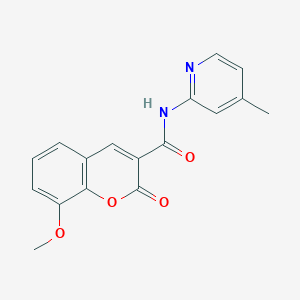

“N-phenylpyrazin-2-amine” is a chemical compound with the molecular formula C10H9N3 and a molecular weight of 171.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “N-phenylpyrazin-2-amine” consists of a pyrazine ring attached to a phenyl group and an amine group . The exact structure can be determined using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) .

Chemical Reactions Analysis

While specific chemical reactions involving “N-phenylpyrazin-2-amine” are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react with acid chlorides or acid anhydrides to form amides .

Scientific Research Applications

Anticonvulsant Activity

N-phenylpyrazin-2-amine derivatives have been investigated for their potential anticonvulsant properties. Schiff bases of N-methyl and N-acetyl isatin derivatives with different aryl amines, including structures related to N-phenylpyrazin-2-amine, have shown promising anticonvulsant activities. These compounds demonstrated better activity than some standard drugs, suggesting their potential in developing new anticonvulsants (Verma et al., 2004).

Corrosion Inhibition

Research has explored the use of bipyrazole compounds, closely related to N-phenylpyrazin-2-amine, as corrosion inhibitors for iron in acidic media. These compounds have shown high efficiency in preventing corrosion, suggesting the potential for N-phenylpyrazin-2-amine derivatives in industrial applications (Chetouani et al., 2005).

Fluorescence Labeling for Saccharides

N-phenylpyrazin-2-amine has been identified as a sensitive fluorescence labeling reagent for saccharides. This application is significant in chromatographic or electrophoretic analysis of saccharides, enabling sensitive and precise detection methods for these biomolecules (Yamamoto et al., 2003).

Molecular Binding Studies

Studies involving compounds similar to N-phenylpyrazin-2-amine, like 2-phenylethylamine, have focused on their molecular binding properties. These studies are crucial in understanding the behavior of these compounds in various environments, which can be beneficial for pharmaceutical applications (2023).

Anticancer Activities

N-phenylpyrazin-2-amine derivatives have been synthesized and tested for their anticancer activities, particularly against prostate cancer cells. These studies are significant in the field of medicinal chemistry for developing novel therapeutic agents (Demirci & Demirbas, 2019).

Synthesis of Substituted Pyrazoles

Research has been conducted on the synthesis of N-arylpyrazole-containing enaminones, related to N-phenylpyrazin-2-amine, for their potential antitumor and antimicrobial activities. This exploration is crucial for developing new drugs with enhanced efficacy and lower side effects (Riyadh, 2011).

Safety and Hazards

Future Directions

While specific future directions for “N-phenylpyrazin-2-amine” are not available, the field of medicinal chemistry is rapidly evolving with the help of artificial intelligence and machine learning. These technologies are being used to predict protein-ligand interactions, which could potentially lead to the discovery of new drugs .

Mechanism of Action

Target of Action

N-Phenylpyrazin-2-amine primarily targets the c-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . Overexpression of c-Met is often associated with various types of cancers, making it a significant target for anti-cancer therapies .

Mode of Action

N-Phenylpyrazin-2-amine interacts with its target, c-Met kinase, by inhibiting its activity. This inhibition is achieved through the compound’s ability to bind to the ATP-binding site of the c-Met kinase . The binding prevents the phosphorylation and activation of the kinase, thereby disrupting the downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by N-Phenylpyrazin-2-amine is the HGF/Met signaling pathway . This pathway is crucial for cell growth, survival, and migration. By inhibiting c-Met kinase, N-Phenylpyrazin-2-amine disrupts this pathway, leading to the suppression of these cellular processes .

Pharmacokinetics

For instance, the lead compound 34a, a derivative of N-Phenylpyrazin-2-amine, displayed favorable pharmacokinetic properties in mice and an acceptable safety profile in preclinical studies .

Result of Action

The inhibition of c-Met kinase by N-Phenylpyrazin-2-amine leads to a decrease in cell proliferation and survival, particularly in cells where the HGF/Met signaling pathway is overexpressed . This makes N-Phenylpyrazin-2-amine a potential candidate for the development of anti-cancer therapies .

properties

IUPAC Name |

N-phenylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKTYXJWBONNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenylpyrazin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-[(2-chloroquinolin-4-yl)formamido]acetamide](/img/structure/B2936907.png)

![(5R,7R)-7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2936908.png)

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)

![3-[(1-Methylpyrazol-4-yl)amino]propanoic acid](/img/structure/B2936914.png)

![7-((4-Methoxy-3-methylphenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2936916.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2936923.png)

![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2936925.png)

![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2936928.png)